Cas no 1379203-65-2 (4-(propan-2-yl)-1H-imidazole-2-carbaldehyde)
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde
- 5-propan-2-yl-1H-imidazole-2-carbaldehyde
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- Inchi: 1S/C7H10N2O/c1-5(2)6-3-8-7(4-10)9-6/h3-5H,1-2H3,(H,8,9)
- InChI Key: AVBMVVGAPHOELS-UHFFFAOYSA-N
- SMILES: O=CC1=NC=C(C(C)C)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 125
- XLogP3: 1
- Topological Polar Surface Area: 45.8
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-373373-0.05g |
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde |
1379203-65-2 | 95% | 0.05g |
$312.0 | 2023-03-02 | |
| Enamine | EN300-373373-0.1g |
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde |
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| Enamine | EN300-373373-0.25g |
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde |
1379203-65-2 | 95% | 0.25g |
$666.0 | 2023-03-02 | |
| Enamine | EN300-373373-0.5g |
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde |
1379203-65-2 | 95% | 0.5g |
$1046.0 | 2023-03-02 | |
| Enamine | EN300-373373-1.0g |
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde |
1379203-65-2 | 95% | 1g |
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| Enamine | EN300-373373-2.5g |
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde |
1379203-65-2 | 95% | 2.5g |
$2631.0 | 2023-03-02 | |
| Enamine | EN300-373373-5.0g |
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde |
1379203-65-2 | 95% | 5.0g |
$3894.0 | 2023-03-02 | |
| Enamine | EN300-373373-10.0g |
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde |
1379203-65-2 | 95% | 10.0g |
$5774.0 | 2023-03-02 | |
| Aaron | AR01BUVJ-50mg |
4-(Propan-2-yl)-1H-imidazole-2-carbaldehyde |
1379203-65-2 | 95% | 50mg |
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| Aaron | AR01BUVJ-100mg |
4-(Propan-2-yl)-1H-imidazole-2-carbaldehyde |
1379203-65-2 | 95% | 100mg |
$666.00 | 2025-02-09 |
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde
Introduction to 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde (CAS No. 1379203-65-2)
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1379203-65-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde, particularly the aldehyde functional group and the propyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.
The imidazole ring is a prominent structural motif in many bioactive molecules, including natural products and synthetic drugs. Its nitrogen-rich framework allows for versatile interactions with biological targets, such as enzymes and receptors. In particular, the aldehyde moiety in 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde serves as a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological profiles. This reactivity has been exploited in various synthetic pathways, including condensation reactions with amines to form Schiff bases and other heterocyclic compounds.
Recent advancements in medicinal chemistry have highlighted the importance of imidazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that imidazole-based compounds exhibit inhibitory activity against a range of enzymes and receptors involved in metabolic disorders, infectious diseases, and cancer. For instance, derivatives of imidazole have been investigated for their potential as antiviral agents, particularly in the context of emerging viral infections where rapid development of novel therapeutics is crucial.
The propyl side chain in 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde introduces additional conformational flexibility to the molecule, which can influence its binding affinity and selectivity towards biological targets. This feature has been leveraged in structure-based drug design to optimize lead compounds for improved efficacy and reduced side effects. Computational modeling studies have shown that the propyl group can modulate the electronic distribution of the imidazole ring, thereby affecting its interaction with protein binding pockets.
In addition to its pharmaceutical applications, 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde has found utility in synthetic organic chemistry as a building block for more complex molecules. Its aldehyde functionality allows for easy incorporation into larger frameworks through reactions such as aldol condensation, Claisen-Schmidt condensation, and Michael addition. These reactions are fundamental in constructing polycyclic systems and functionalized heterocycles, which are prevalent in many biologically active compounds.
The synthesis of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the condensation of propanal with guanidine hydrochloride under acidic conditions to form 1-methylimidazole, which can then be further functionalized to introduce the aldehyde group at the 2-position. Alternative synthetic routes may employ palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes to achieve regioselective modifications of the imidazole core.
Recent research has also explored the use of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde in materials science applications. The compound's ability to form coordination complexes with metal ions has been investigated for potential use in catalysis and luminescent materials. For example, complexes formed between 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde and transition metals such as copper(II) or zinc(II) have shown interesting photophysical properties that could be exploited in optoelectronic devices.
The pharmacological potential of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde continues to be explored through both experimental and computational studies. High-throughput screening campaigns have identified derivatives of this compound that exhibit promising activity against targets relevant to neurological disorders, cardiovascular diseases, and inflammation. Additionally, virtual screening techniques have been employed to predict new binding modes and interactions between 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde and potential drug targets.
In conclusion, 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde (CAS No. 1379203-65-2) is a versatile compound with significant applications in pharmaceutical research and synthetic chemistry. Its unique structural features make it a valuable scaffold for developing novel therapeutics targeting various diseases. As research progresses, further exploration of its chemical properties and biological activities will likely uncover additional opportunities for medical innovation.
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